Methyl 7-(3-methoxy-2-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Methyl 7-[2-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-methoxy-2-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction is carried out under solvent-free conditions at elevated temperatures, often using a catalyst such as zinc chloride or copper acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild to moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrimidines .
Scientific Research Applications
Methyl 7-[2-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-(3-methoxy-2-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis . This inhibition disrupts cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antimalarial activity.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
Methyl 7-[2-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and methoxy groups contribute to its enhanced activity and selectivity compared to other triazolopyrimidines .
Properties
IUPAC Name |
methyl 7-(3-methoxy-2-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-18(21(27)29-3)19(26-22(25-14)23-13-24-26)16-10-7-11-17(28-2)20(16)30-12-15-8-5-4-6-9-15/h4-11,13,19H,12H2,1-3H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMQYPRYEXUMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OCC4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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